1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[(4-methylsulfanylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-30-19-9-7-16(8-10-19)14-24-21(29)20-22(27-11-2-3-12-27)28(26-25-20)15-17-5-4-6-18(23)13-17/h2-13H,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLNACZBBRVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrole Group: The pyrrole group can be introduced through a reaction with a suitable pyrrole derivative.
Attachment of the Fluorophenyl and Methylsulfanylphenyl Groups: These groups can be attached through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions (e.g., heating, solvent choice).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound’s triazole core differentiates it from pyrazole-based analogs (e.g., ). Key comparisons include:
(a) Triazole vs. Pyrazole Core
- Triazoles exhibit greater metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation.
(b) C5 Substituent: Pyrrole vs. Amino/Methyl Groups
- The target’s 1H-pyrrol-1-yl group introduces aromaticity and bulkiness, which may influence steric interactions in binding pockets.
- In contrast, analogs like 5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide () feature an amino group at C5, which increases hydrogen-bond donor capacity but reduces lipophilicity (logP = 2.2) .
- A methyl group at C5 (e.g., 1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , ) further simplifies the structure, yielding a lower molecular weight (339.37 g/mol) compared to the target compound .
(c) N-Substituent: Methylsulfanyl vs. Methyl/Halogen
- The 4-(methylsulfanyl)phenylmethyl group on the carboxamide nitrogen enhances lipophilicity (predicted logP increase of ~0.5–1.0 compared to methyl or halogen substituents) due to the sulfur atom’s polarizability .
- In , a sulfanyl group in N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide contributes to a logP of ~4.0, highlighting the substituent’s impact on hydrophobicity .
Physicochemical Properties
Based on structural analogs (Table 1), the target compound’s properties can be extrapolated:
FP = Fluorophenyl; MePh = Methylphenyl
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 367.46 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in drug development.
Anticancer Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer activity. The specific compound under review has been tested against various cancer cell lines. Notable findings include:
- Cell Line Sensitivity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values for these cell lines were found to be less than those of standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions and limited hydrogen bonding .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that certain structural features are critical for enhancing the biological activity of the compound:
- Fluorophenyl Group : The presence of the 3-fluorophenyl group is essential for increasing lipophilicity and improving cellular uptake.
- Methylsulfanyl Substituent : The methylsulfanyl group contributes to the overall electron-donating character of the molecule, which may enhance its interaction with biological targets .
Case Studies
Several research articles have documented the efficacy of similar compounds in preclinical models:
- Study on Multicellular Spheroids : A study published in 2019 screened a library of compounds against multicellular tumor spheroids and identified novel anticancer agents with triazole scaffolds. The results indicated that compounds similar to the one under review showed promising growth inhibition in complex tumor models .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of triazole-containing compounds. Results indicated significant tumor regression when administered at specific dosages, highlighting their potential as effective anticancer therapies.
Comparative Analysis
The following table summarizes key findings from various studies regarding the biological activity of triazole derivatives, including the compound :
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a triazole core substituted with a 3-fluorobenzyl group, a 4-(methylsulfanyl)benzyl carboxamide, and a 1H-pyrrole moiety. The fluorine atom enhances electronegativity and metabolic stability, while the methylsulfanyl group contributes to hydrophobic interactions. The triazole ring provides rigidity, influencing binding specificity. Low water solubility is anticipated due to the hydrophobic benzyl and methylsulfanyl groups, which may necessitate formulation optimization (e.g., co-solvents or nanoparticle encapsulation) for in vivo studies .
Q. What synthetic methodologies are applicable for constructing the triazole-carboxamide scaffold?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for triazole formation, as demonstrated in related compounds . For this compound, key steps likely include:
Triazole ring synthesis : Reacting a propargyl intermediate (e.g., 3-fluorobenzyl-propargyl) with an azide derivative of 4-(methylsulfanyl)benzylamine under Cu(I) catalysis.
Carboxamide coupling : Using EDC/HOBt or HATU to conjugate the triazole-4-carboxylic acid with the 4-(methylsulfanyl)benzylamine.
Pyrrole substitution : Introducing the 1H-pyrrole group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Q. How can the compound’s purity and structure be validated?
- Chromatography : HPLC with UV/Vis or MS detection (≥95% purity threshold).
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, methylsulfanyl at δ 2.5 ppm) .
- HRMS : Verify molecular formula (e.g., C22H21FN6OS2, expected [M+H]+ 493.12) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?
- Targeted modifications :
- Assays :
Q. What strategies can address the compound’s low aqueous solubility in preclinical studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Co-crystallization : Explore co-crystals with succinic acid or caffeine to modify dissolution kinetics .
Q. How can multi-target activity be explored for this compound?
- Computational docking : Use molecular dynamics (MD) simulations to predict binding to off-targets (e.g., COX-2, Wnt/β-catenin pathway proteins) .
- Polypharmacology screens : Employ high-throughput panels (e.g., Eurofins Pharma’s KinaseProfiler) to identify secondary targets .
- Transcriptomics : Analyze gene expression changes in treated cells (RNA-seq) to infer pathway modulation .
Q. What analytical methods resolve contradictions in biological data (e.g., divergent IC50 values across studies)?
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Formula | C22H21FN6OS2 | HRMS |
| Molecular Weight | 492.57 g/mol | PubChem |
| LogP (Predicted) | 3.8 | ChemAxon |
| Solubility (H2O) | <10 µM | Shake-flask |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
